Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide is a heterocyclic compound characterized by a fused benzene and thiophene ring structure. It contains a carboxylic acid group at the 3-position and features two oxygen atoms bonded to the sulfur atom, classifying it as a sulfone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly in targeting cancer pathways .
The synthesis of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide can be achieved through several methods:
The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol. The choice of catalyst and reagents significantly influences the efficiency and outcome of the synthesis .
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide features a fused ring system comprising a benzene ring and a thiophene ring. The carboxylic acid group is located at the 3-position relative to the sulfur atom in the thiophene ring, while the sulfone functionality contributes to its chemical reactivity.
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide undergoes several types of chemical reactions:
Common reagents include:
Reaction conditions typically involve controlled temperatures and appropriate solvents such as dichloromethane or ethanol .
The products formed depend on specific reagents and conditions used:
The mechanism of action for benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide primarily involves its interaction with molecular targets related to cellular signaling pathways. Notably, derivatives have been shown to inhibit the RhoA/ROCK pathway, which plays a crucial role in regulating cellular processes such as proliferation, migration, and invasion. This inhibition suggests potential applications in cancer treatment by preventing tumor growth and metastasis .
Relevant data indicates that its structural features contribute significantly to its reactivity profile in organic synthesis and biological activity .
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide has numerous applications across various fields:
The RhoA/ROCK signaling axis constitutes a master regulatory system governing cytoskeletal dynamics, cell motility, and metastatic dissemination in aggressive carcinomas. RhoA, a member of the Ras-related Rho GTPase subfamily, functions as a molecular switch cycling between active GTP-bound and inactive GDP-bound states. This cycling is exquisitely regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs) [1]. In malignancies such as triple-negative breast cancer, aberrant RhoA activation drives pathological actin cytoskeleton reorganization, culminating in stress fiber formation, enhanced actomyosin contractility, and uncontrolled cell migration through phosphorylation of myosin light chain (MLC) [1]. The downstream effector ROCK (Rho-associated coiled-coil-containing protein kinase) directly phosphorylates MLC, establishing a mechanically propulsive phenotype essential for invasion through extracellular matrices.
Table 1: Key Components of the RhoA/ROCK Pathway in Metastasis
Component | Biological Function | Consequence of Dysregulation |
---|---|---|
RhoA GTPase | Molecular switch regulating actin dynamics | Sustained activation promotes cytoskeletal contractility |
ROCK | Serine/threonine kinase phosphorylating MLC | Enhanced cell motility and matrix invasion |
MLC | Regulatory subunit of myosin II | Phosphorylation enables actomyosin contractility |
Stress Fibers | Actin-myosin contractile bundles | Increased formation enables cell propulsion |
GEFs/GAPs/GDIs | Modulators of GTP/GDP cycling | Imbalance locks RhoA in constitutively active state |
Experimental evidence confirms that RhoA overexpression or hyperactivation correlates with poor prognosis across solid tumors by enabling hematogenous dissemination. Inhibition of this pathway disrupts metastasis at multiple levels: suppression of cancer cell proliferation, blockade of directional migration, impairment of extracellular matrix invasion, and reversal of apoptosis resistance [1]. Consequently, targeted disruption of RhoA signaling presents a compelling strategy for antimetastatic therapy, particularly for cancers lacking druggable kinase mutations.
Targeting small GTPases like RhoA presents formidable challenges due to their high picomolar affinity for GTP/GDP, the millimolar intracellular GTP concentrations that outcompete inhibitors, and the absence of deep surface pockets suitable for conventional small-molecule binding [1]. The groundbreaking development of covalent inhibitors against K-RasG12C (notably Sotorasib and Adagrasib) demonstrated the therapeutic potential of targeting non-catalytic cysteine residues within switch-II pockets. These inhibitors exploit the mutant cysteine residue (G12C) for irreversible binding, trapping K-Ras in an inactive GDP-bound state [1].
This paradigm inspired RhoA-targeted drug discovery. RhoA contains a unique, solvent-accessible cysteine residue at position 107 (Cys-107) located within a previously unrecognized allosteric pocket. This residue does not participate in native GTP hydrolysis but presents a viable site for covalent modification. The discovery of DC-Rhoin—a prototype covalent inhibitor engaging Cys-107—validated this approach [1]. Subsequent studies confirmed that covalent ligands binding Cys-107 (including DC-Rhoin04 and ACR-895) effectively suppress RhoA activation by stabilizing inactive conformations or sterically hindering effector binding interfaces [1]. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives represent a structural evolution of these early covalent RhoA inhibitors. Molecular docking analyses reveal that advanced derivatives like compound b19 adopt distinct binding poses compared to DC-Rhoin, forming covalent adducts with Cys-107 while establishing additional hydrogen bonds and hydrophobic contacts within the pocket [1]. This multi-point interaction enhances both binding affinity and selectivity, translating to potent inhibition of RhoA-mediated signaling outputs including ROCK activation and MLC phosphorylation in cellular models.
Benzo[b]thiophene (benzothiophene) scaffolds constitute privileged structures in medicinal chemistry due to their metabolic stability, synthetic tractability, and capacity for diverse pharmacophore decoration. The unsubstituted benzo[b]thiophene-3-carboxylic acid (CAS: 5381-25-9) serves as a fundamental building block for bioactive molecule synthesis [5]. Oxidation of the thiophene sulfur to the 1,1-dioxide state (yielding Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide; CAS: 62761-72-2) significantly alters the electronic properties, enhancing hydrogen-bonding capacity and modulating the acidity of the carboxylic acid moiety [2]. This modification proved critical for RhoA inhibition, as the sulfone group participates in key polar interactions within the RhoA binding pocket.
Table 2: Evolution of Benzo[b]thiophene-Based Pharmacophores
Compound Class | Key Structural Features | Primary Therapeutic Area | Notable Examples |
---|---|---|---|
Early Benzo[b]thiophene Carboxylic Acids | Unoxidized thiophene ring, Carboxylic acid at C-3 | Synthetic intermediates | Benzo[b]thiophene-3-carboxylic acid (5381-25-9) |
Benzo[b]thiophene-1,1-dioxides | Sulfone group, Carboxylic acid/ester/amide at C-3 | Oncology, Virology | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (62761-72-2), 4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate |
Hybrid Derivatives (e.g., DC-Rhoin analogs) | C-3 carboxamide, C-5 heteroaromatic substitutions (e.g., 1-methyl-1H-pyrazol-4-yl), 1,1-dioxide | Targeted cancer therapy (RhoA inhibition) | b19 [1] |
Acylhydrazones | Benzo[b]thiophene-2-carboxylic acid hydrazones | Anti-infectives | (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide |
Synthetic methodologies for C-5 functionalized derivatives highlight the scaffold's versatility. A pivotal route involves palladium-catalyzed Suzuki-Miyaura coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide (Pre-1) with heterocyclic boronic esters. Coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2), which undergoes base hydrolysis to the corresponding carboxylic acid (Pre-3) [1]. Further derivatization at the C-3 carboxylic acid, particularly conversion to carboxamides, proved essential for enhancing antiproliferative activity against MDA-MB-231 breast cancer cells. Structure-activity relationship (SAR) studies established that the synergistic combination of the C-5 1-methyl-1H-pyrazol-4-yl group and the C-3 carboxamide significantly boosts biological activity, positioning these derivatives as frontrunners in covalent GTPase inhibition [1]. Beyond oncology, related sulfonyl-functionalized derivatives like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibit potent anti-hepatitis B virus activity, underscoring the broad pharmaceutical utility of oxidized benzo[b]thiophene scaffolds [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1